molecular formula C15H20N2O5 B2967259 Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-66-9

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2967259
CAS No.: 2034606-66-9
M. Wt: 308.334
InChI Key: REEQULTZWOEREP-UHFFFAOYSA-N
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidone. Pyrrolidones are commonly used in a variety of applications due to their good solvency and complexing abilities . The compound also contains a methyl ester group and a spirocyclic structure, which could potentially influence its reactivity and properties.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the spirocyclic structure, the ester group, and the 2,5-dioxopyrrolidin-1-yl group would all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the ester group could potentially make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Chemical Transformations and Synthesis

Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate, due to its complex structure, is involved in various chemical transformations. For instance, it can undergo regioselective acylation, producing 3-acyloxy-2-methyl-1-pyrroline derivatives, demonstrating the effect of base and acyl chloride on such reactions (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004). Furthermore, its role in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives is highlighted, showcasing its importance in the formation of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Peptide Synthesis

It also finds application in peptide synthesis, as demonstrated by the creation of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates. These compounds serve as novel dipeptide synthons, illustrating the compound's utility in constructing complex peptide structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Novel Building Blocks in Drug Discovery

The compound is instrumental in the diversity-oriented synthesis of azaspirocycles, providing novel building blocks for drug discovery. This synthesis approach yields functionalized pyrrolidines, piperidines, and azepines, which are critical scaffolds in medicinal chemistry (Wipf, Stephenson, & Walczak, 2004).

Novel Routes to Alkaloids

Additionally, this compound is involved in novel synthetic routes to pyrrolizidine alkaloids, highlighting its versatility in organic synthesis and the potential for producing complex natural products (Ishibashi, Sato, Maruyama, Ikeda, & Tamura, 1985).

Chemical Reactivity and Transformations

Its chemical reactivity is further explored in the context of cycloaddition reactions, offering insights into regioselective processes and the synthesis of substituted derivatives, which are crucial for developing novel therapeutic agents (Molchanov & Tran, 2013).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and toxicity. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research could involve further testing of its efficacy and safety .

Properties

IUPAC Name

methyl 6-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-22-14(21)10-8-15(10)4-6-16(7-5-15)13(20)9-17-11(18)2-3-12(17)19/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQULTZWOEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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